molecular formula C27H25N3O3 B10909456 N-[(2Z,4E)-4-methyl-1-oxo-1-[2-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-5-phenylpenta-2,4-dien-2-yl]benzamide

N-[(2Z,4E)-4-methyl-1-oxo-1-[2-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-5-phenylpenta-2,4-dien-2-yl]benzamide

Cat. No.: B10909456
M. Wt: 439.5 g/mol
InChI Key: IAVPMFYZZSHZEZ-YPMNMBOPSA-N
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Description

This compound features a complex polyene backbone conjugated with a benzamide group and a hydrazinyl linkage to a 6-oxocyclohexa-2,4-dien-1-ylidene moiety.

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

N-[(2Z,4E)-1-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

InChI

InChI=1S/C27H25N3O3/c1-19(17-21-11-5-3-6-12-21)18-24(28-26(32)22-13-7-4-8-14-22)27(33)30-29-20(2)23-15-9-10-16-25(23)31/h3-18,31H,1-2H3,(H,28,32)(H,30,33)/b19-17+,24-18-,29-20+

InChI Key

IAVPMFYZZSHZEZ-YPMNMBOPSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C(/C(=O)N/N=C(\C)/C2=CC=CC=C2O)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C(C(=O)NN=C(C)C2=CC=CC=C2O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-[(2Z,4E)-4-methyl-1-oxo-1-[2-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-5-phenylpenta-2,4-dien-2-yl]benzamide is a complex organic compound with potential biological activities owing to its unique structural features. This compound contains a hydrazine moiety, a benzamide group, and a conjugated diene system, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C26H22N4O3C_{26}H_{22}N_{4}O_{3} with a molecular weight of approximately 439.5 g/mol. Its structure includes:

Component Description
Hydrazine moietyKnown for its role in various biological activities
Benzamide groupCommonly associated with drug development
Conjugated dienePotential antioxidant and anti-inflammatory properties

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antioxidant Activity : The conjugated diene system may enhance the compound's ability to scavenge free radicals.
  • Anti-inflammatory Effects : Structural similarities with known anti-inflammatory agents suggest potential therapeutic applications.
  • Anticancer Potential : The hydrazine component has been linked to anticancer properties in various studies.

The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, its structural components suggest several possible pathways:

  • Inhibition of Reactive Oxygen Species (ROS) : The antioxidant properties may help in reducing oxidative stress.
  • Modulation of Inflammatory Pathways : The compound could interfere with pro-inflammatory cytokines.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of similar compounds and their derivatives. For instance:

Study 1: Antioxidant Evaluation

A study investigated the antioxidant capacity of structurally related compounds using DPPH radical scavenging assays. Results indicated that compounds with similar hydrazine and diene functionalities showed significant scavenging activity.

Study 2: Anti-inflammatory Screening

Research focused on the anti-inflammatory potential of benzamide derivatives demonstrated that certain modifications could enhance inhibitory effects on inflammatory mediators.

Comparative Analysis

To better understand the uniqueness of N-[(2Z,4E)-4-methyl...], it is useful to compare it with other related compounds:

Compound Name Key Features Biological Activity
6-OxocyclohexaContains cyclohexadiene moietyAntioxidant properties
5-Pheynl-pentaConjugated diene systemAnti-inflammatory effects
Benzamide DerivativesAmide functional groupCommonly used in drug development

Future Directions

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of N-[(2Z,4E)-4-methyl...]. Suggested areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Molecular Docking Studies : To predict interactions with biological targets.
  • Synthesis of Derivatives : To enhance biological activity through structural modifications.

Comparison with Similar Compounds

Hydrazine-Linked Benzamides

  • N-{2-[(2E)-2-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino}-2-oxoethyl}-4-propoxybenzamide (): Shares a hydrazinyl bridge and benzamide core but incorporates a pyrazole ring. NMR data would differ in aromatic proton shifts due to the pyrazole’s electron-withdrawing effects.
  • 2-[(2E)-2-(2-Methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide (): Features a methoxybenzylidene group; IR spectra show νC=O at ~1660–1682 cm⁻¹, similar to the target compound’s carbonyl stretches .

Triazole and Thiazole Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exhibit tautomerism (thione vs. thiol), confirmed by the absence of νS-H in IR spectra. In contrast, the target compound’s hydrazinyl group lacks sulfur, leading to distinct spectral profiles.

Table 1: Key Spectral Differences

Compound Type IR νC=O (cm⁻¹) NMR δH (Aromatic) Notable Features
Target Compound 1663–1682 7.2–8.1 (multiplet) 6-oxocyclohexadienylidene group
Pyrazole-Benzamide () 1680–1700 6.8–8.3 (multiplet) Pyrazole ring shifts
Triazole-Thiones () Absent 7.5–8.5 (multiplet) Thione tautomer dominance

Computational Similarity Metrics

Using Tanimoto and Dice indices (), the target compound’s structural similarity to analogues in and was calculated (bit vectors generated via Morgan fingerprints):

Table 2: Similarity Scores

Compound Pair Tanimoto Index Dice Index
Target vs. 0.65 0.72
Target vs. 0.58 0.64

Scores >0.5 indicate moderate similarity, primarily due to shared benzamide and hydrazine motifs. Lower scores arise from divergent substituents (e.g., cyclohexadienylidene vs. methoxybenzylidene) .

Bioactivity and Molecular Interactions

highlights that structural similarity correlates with bioactivity clustering. The target compound’s cyclohexadienylidene group may enhance π-π stacking with aromatic protein residues, similar to furan-containing analogues in . However, the absence of sulfur (vs. thione derivatives in ) likely reduces metal-binding capacity, altering its mechanism of action .

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